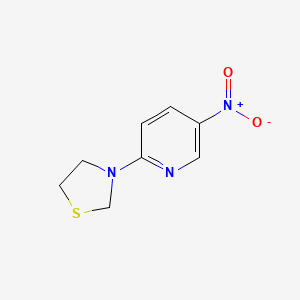

3-(5-Nitropyridin-2-yl)thiazolidine

Description

3-(5-Nitropyridin-2-yl)thiazolidine is a heterocyclic compound featuring a thiazolidine ring (a five-membered ring containing nitrogen and sulfur) fused with a nitropyridine moiety. Its molecular formula is C₈H₉N₃O₂S, with a molecular weight of 211.24 g/mol .

Properties

IUPAC Name |

3-(5-nitropyridin-2-yl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c12-11(13)7-1-2-8(9-5-7)10-3-4-14-6-10/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTOJUGCDPYRAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Nitropyridin-2-yl)thiazolidine typically involves the reaction of 5-nitropyridine-2-thiol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method includes the use of 5-nitropyridine-2-thiol and chloroacetaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the thiazolidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(5-Nitropyridin-2-yl)thiazolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted thiazolidine derivatives depending on the reagents used.

Scientific Research Applications

3-(5-Nitropyridin-2-yl)thiazolidine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.

Industry: Utilized in the development of new materials with specific chemical and physical properties

Mechanism of Action

The mechanism of action of 3-(5-Nitropyridin-2-yl)thiazolidine involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The presence of the nitro group allows for redox reactions, contributing to its antioxidant properties .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: The nitro group’s position influences electron density distribution.

- Steric Considerations : The 5-nitro group’s placement minimizes steric hindrance with the thiazolidine ring, possibly enhancing conformational stability compared to 2- or 3-nitro isomers.

Functional Comparisons with Other Thiazolidine Derivatives

Antimicrobial Activity

Thiazolidine derivatives like 2-(p-tolylimino)-3-(4-tolyl)-5-[5-(3,4-dichlorophenyl)-2-furylidene]-4-thiazolidinone demonstrate broad-spectrum antimicrobial activity against Bacillus megaterium and Aspergillus niger . In contrast, nitro-substituted pyridinyl thiazolidines (including the target compound) lack explicit antimicrobial data in available literature, suggesting a gap in comparative bioactivity studies.

Coordination Chemistry

Thiazolidine derivatives such as 2-(2-pyridyl)imino-N-(2-thiazolin-2-yl)thiazolidine (PyTT) form stable complexes with transition metals (e.g., Ni(II), Cu(II)) due to their dual N,S-donor sites . The nitro group in this compound may hinder metal coordination compared to non-nitrated analogs, though experimental evidence is required to confirm this hypothesis.

Research Findings and Gaps

Physicochemical Properties

The nitro group’s position significantly impacts solubility and stability. For instance, 5-nitro derivatives generally exhibit lower aqueous solubility than 3-nitro isomers due to reduced polarity, though experimental data for this compound are absent .

Biological Activity

Overview

3-(5-Nitropyridin-2-yl)thiazolidine is a heterocyclic compound that combines a thiazolidine ring with a nitropyridine moiety. This unique structure endows the compound with diverse biological activities, making it of significant interest in medicinal chemistry and pharmacology. The presence of both nitrogen and sulfur atoms contributes to its reactivity and potential therapeutic applications.

The synthesis of this compound typically involves the reaction of 5-nitropyridine-2-thiol with an aldehyde or ketone, often under acidic or basic conditions. One common method employs chloroacetaldehyde in the presence of sodium hydroxide, carried out in organic solvents like ethanol or methanol at elevated temperatures.

Reaction Pathways

The compound can undergo various chemical reactions:

- Oxidation : Converts to sulfoxides or sulfones.

- Reduction : Converts the nitro group to an amino group.

- Substitution : Electrophilic and nucleophilic substitutions can occur at the pyridine ring.

Antimicrobial Properties

Research indicates that thiazolidine derivatives, including this compound, exhibit significant antimicrobial activity. The mechanism involves the inhibition of bacterial enzymes, which disrupts vital cellular processes. For instance, compounds similar to thiazolidinediones have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

Antioxidant Activity

The nitro group in this compound allows for redox reactions, contributing to its antioxidant properties. This activity is crucial for neutralizing free radicals, thereby protecting cells from oxidative stress and related damage.

Case Studies and Research Findings

Several studies have explored the biological activities of thiazolidine derivatives:

-

Study on Antidiabetic Activity :

Compound % Reduction in Blood Glucose DMSO +31 Pioglitazone -23.07 Compound 1 -21.71 Compound 2 -22.84 - Antimicrobial Screening :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.